6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one
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Overview
Description
6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a hydroxymethyl group, and a hexahydrothieno[3,4-c]furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]furan Ring: This step involves the cyclization of suitable precursors under specific conditions to form the thieno[3,4-c]furan ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is typically added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Oxidation of the hydroxymethyl group can yield 6a-fluoro-3a-formyl-hexahydrothieno[3,4-c]furan-1-one.
Reduction: Reduction can produce 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-ol.
Substitution: Substitution reactions can lead to various derivatives depending on the substituent introduced.
Scientific Research Applications
6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 6a-fluoro-3a-(hydroxymethyl)-tetrahydrothieno[3,4-c]furan-1-one
- 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-ol
- 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-al
Uniqueness
6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the hydroxymethyl group provides versatility in chemical modifications.
Properties
IUPAC Name |
3a-fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO3S/c8-7-4-12-3-6(7,1-9)2-11-5(7)10/h9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYWMWWGKIUHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CSCC2(C(=O)O1)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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